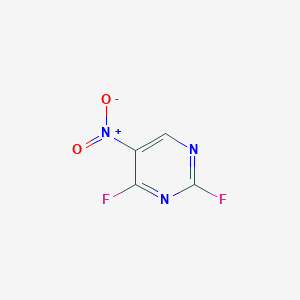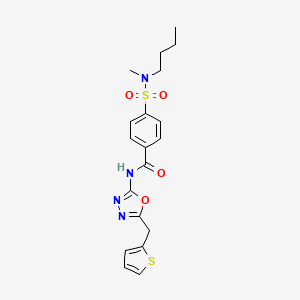![molecular formula C19H18Cl2F3N5O3 B2836893 4-chloro-N-{2-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoyl)hydrazino]-2-oxoethyl}benzenecarboxamide CAS No. 338409-93-1](/img/structure/B2836893.png)
4-chloro-N-{2-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoyl)hydrazino]-2-oxoethyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups, including a carboxamide, a pyridine ring, and a trifluoromethyl group . These functional groups could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the aromatic pyridine ring and the polar carboxamide group. The trifluoromethyl group could also influence the compound’s electronic structure due to the high electronegativity of fluorine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the carboxamide group could potentially form hydrogen bonds, influencing the compound’s solubility and boiling point .Scientific Research Applications
Polyamide Synthesis
- Application : This compound has been used in the synthesis of new polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides are noncrystalline, highly soluble in polar solvents, and can form transparent, flexible, and tough films. They exhibit useful levels of thermal stability, which is evident from their high glass transition temperatures and significant weight loss temperatures in nitrogen or air (Hsiao, Yang, & Chen, 2000).
Melanoma Cytotoxicity
- Application : Certain benzamide derivatives, related to the compound , have been synthesized and tested for their potential in targeted drug delivery for melanoma treatment. These derivatives showed higher toxicity against melanoma cells than their parent compounds, supporting the concept of selective, benzamide-mediated in vivo delivery of cytostatics in melanoma cells, leading to enhanced efficacy (Wolf et al., 2004).
Antimicrobial Activities
- Application : The compound is part of a class of chemicals used in the synthesis of thiazole and pyrazole derivatives, which have shown promising antimicrobial activities. These synthesized compounds have been evaluated against various microbial agents, demonstrating their potential in medical applications (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Anticancer Evaluation
- Application : Related chemical structures have been synthesized and tested for their antibacterial and anticancer activity. Some of these compounds exhibited potent activity against various tumor cell lines, highlighting their potential as novel anticancer agents (Bondock & Gieman, 2015).
Antipsychotic Agents
- Application : Derivatives of this compound have been studied for their potential as antipsychotic agents. These studies include evaluating their binding to various receptors and their ability to antagonize certain behavioral responses in mice. Some derivatives showed promising results as potential antipsychotic medications (Norman et al., 1996).
Properties
IUPAC Name |
4-chloro-N-[2-[2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoyl]hydrazinyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N5O3/c20-13-5-3-11(4-6-13)18(32)27-10-16(31)29-28-15(30)2-1-7-25-17-14(21)8-12(9-26-17)19(22,23)24/h3-6,8-9H,1-2,7,10H2,(H,25,26)(H,27,32)(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWGOJVKOBYMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NNC(=O)CCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2836811.png)

![4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2836813.png)
![ethyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2836814.png)

![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2836816.png)
![3-(3-chlorobenzyl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2836819.png)

![N-(4-acetylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2836821.png)
![4-[6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2836823.png)

![2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2836826.png)
![N-[4-[4-(3-Ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2836829.png)

